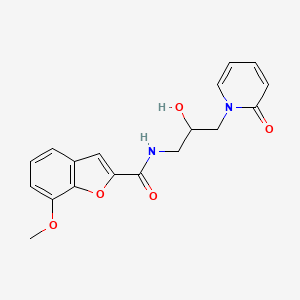
1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a quinoline backbone with a sulfonyl group attached to a chloropyridine moiety, making it a versatile molecule for chemical synthesis and potential pharmacological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline typically involves the reaction of 1,2,3,4-tetrahydroquinoline with 6-chloropyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Its pharmacological properties may be explored for therapeutic applications, such as targeting specific receptors or enzymes.
Mécanisme D'action
The mechanism of action for 1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is not fully elucidated. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the sulfonyl and chloropyridine groups. These interactions could modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-tosyl-1,2,3,4-tetrahydroquinoline: Similar in structure but with a tosyl group instead of a chloropyridinyl sulfonyl group.
1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline: Features a benzylsulfonyl group, differing in the aromatic substituent.
1-methanesulfonyl-1,2,3,4-tetrahydroquinoline: Contains a methanesulfonyl group, offering different chemical properties.
Uniqueness
1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline stands out due to the presence of the chloropyridinyl sulfonyl group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
1-(6-chloropyridin-3-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c15-14-8-7-12(10-16-14)20(18,19)17-9-3-5-11-4-1-2-6-13(11)17/h7-8,10-11,13H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGCNQFVYUXBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2S(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2617716.png)
![1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B2617717.png)

![3-[3-(3-Chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2617719.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-5-methylthiophene-2-sulfonamide](/img/structure/B2617720.png)
![5-[(2-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2617722.png)
![[(E)-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]amino]thiourea](/img/structure/B2617723.png)
![3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2617724.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide](/img/structure/B2617725.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride](/img/structure/B2617730.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2617732.png)
![1-(3,4-difluorobenzoyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide](/img/structure/B2617734.png)
